molecular formula C23H21ClN4O4S B11420608 4-chloro-N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

4-chloro-N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11420608
M. Wt: 485.0 g/mol
InChI Key: WCDQJKVHUIVFHI-UHFFFAOYSA-N
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Description

4-CHLORO-N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a sulfonamide group, and multiple methoxy and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Introduction of the Methoxy and Chloro Substituents: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfonamide Group: This step involves the reaction of the quinoxaline derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield phenols, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological targets, while the quinoxaline core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

4-CHLORO-N-{6-METHOXY-3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoxaline core, multiple methoxy groups, and a sulfonamide group. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C23H21ClN4O4S

Molecular Weight

485.0 g/mol

IUPAC Name

4-chloro-N-[6-methoxy-3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H21ClN4O4S/c1-14-4-11-21(32-3)20(12-14)27-22-23(25-18-10-7-16(31-2)13-19(18)26-22)28-33(29,30)17-8-5-15(24)6-9-17/h4-13H,1-3H3,(H,25,28)(H,26,27)

InChI Key

WCDQJKVHUIVFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(C=CC(=C3)OC)N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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